molecular formula C9H8Cl2O3 B8502632 2,5-Dichloro-3-methoxyphenylacetic acid

2,5-Dichloro-3-methoxyphenylacetic acid

Cat. No.: B8502632
M. Wt: 235.06 g/mol
InChI Key: QNEGUSSCVPDPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-3-methoxyphenylacetic acid is a substituted phenylacetic acid derivative characterized by a methoxy group at the 3-position and chlorine atoms at the 2- and 5-positions on the aromatic ring. This structural configuration imparts distinct electronic and steric properties compared to non-chlorinated analogs. The chlorine substituents enhance lipophilicity and may influence biological activity by modulating receptor interactions or metabolic stability .

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

2-(2,5-dichloro-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8Cl2O3/c1-14-7-4-6(10)2-5(9(7)11)3-8(12)13/h2,4H,3H2,1H3,(H,12,13)

InChI Key

QNEGUSSCVPDPJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Cl)CC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key parameters of structurally related phenylacetic acid derivatives:

Compound Name Molecular Formula Substituents Melting Point (°C) CAS RN Purity (%) Price (JPY)
3-Methoxyphenylacetic acid C₉H₁₀O₃ 3-OCH₃ 71–73 1798-09-0 >95.0 10,000/25g
DL-α-Methoxyphenylacetic acid C₉H₁₀O₃ α-OCH₃ (racemic) 68–72 7021-09-2 >98.0 11,000/5g
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ Chiral α-OCH₃ 69–70 3966-32-3 >97.0 23,000/5g
2,5-Dichloro-3-methoxyphenylacetic acid 3-OCH₃, 2-Cl, 5-Cl Not reported Not reported

Key Observations :

  • Substituent Effects: The dichloro substitution in the target compound introduces electron-withdrawing groups, likely increasing acidity (lower pKa) compared to non-chlorinated analogs like 3-methoxyphenylacetic acid. This could enhance reactivity in esterification or amidation reactions .
  • Melting Points : Chlorine atoms typically elevate melting points due to increased polarity and intermolecular interactions. However, the absence of reported data for the target compound limits direct comparison.
  • Chirality : Unlike DL-α-methoxyphenylacetic acid (racemic) and its enantiopure (R)-isomer, the target compound lacks a chiral center, simplifying synthesis and purification .

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